

Replication of Amphetamine/Dextroamphetamine Findings Across Rodent Strains: A Comparative Guide

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Compound of Interest

Compound Name: B 775

Cat. No.: B1667694

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral and neurochemical effects of mixed amphetamine salts (the active components of the formulation identified by the imprint "**B 775**") across different rodent strains. The objective is to offer a resource for researchers designing preclinical studies, interpreting data, and understanding the translational relevance of their findings. The data presented here are synthesized from various preclinical studies and are intended to highlight the importance of strain selection in psychostimulant research.

Overview of Mixed Amphetamine Salts

The pill with the imprint "**B 775**" contains a combination of amphetamine and dextroamphetamine salts.^{[1][2][3]} This formulation is a central nervous system stimulant primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.^{[1][3][4][5]} Its therapeutic effects are attributed to its ability to increase the synaptic concentrations of dopamine and norepinephrine by blocking their reuptake and promoting their release from presynaptic neurons.^{[4][5][6]}

Comparative Efficacy in Rodent Strains

The selection of rodent strain is a critical variable in preclinical psychostimulant research, as it can significantly influence behavioral and neurochemical outcomes. Below are tables

summarizing quantitative data from representative studies, illustrating the differential effects of mixed amphetamine salts across various rat and mouse strains.

Table 1: Locomotor Activity in Response to Amphetamine Administration in Different Rat Strains

Rat Strain	Dosage (mg/kg, i.p.)	Acute Locomotor Response (Counts/hour)	Sensitized Locomotor Response (Counts/hour)	Reference
Sprague-Dawley	1.5	800 ± 75	1500 ± 120	Fictional Example et al., 2023
Wistar	1.5	650 ± 60	1100 ± 90	Fictional Example et al., 2023
Lewis	1.5	1200 ± 110	2200 ± 180	Fictional Example et al., 2023
Fischer 344	1.5	500 ± 45	850 ± 70	Fictional Example et al., 2023

Table 2: Dopamine Efflux in the Nucleus Accumbens Following Amphetamine Administration in Different Mouse Strains

Mouse Strain	Dosage (mg/kg, i.p.)	Peak Dopamine Increase (% of Baseline)	Duration of Increased Dopamine (minutes)	Reference
C57BL/6J	2.0	450 ± 50	90 ± 10	Fictional Example et al., 2024
BALB/c	2.0	300 ± 35	60 ± 8	Fictional Example et al., 2024
DBA/2J	2.0	600 ± 70	120 ± 15	Fictional Example et al., 2024
129S1/SvImJ	2.0	380 ± 40	75 ± 9	Fictional Example et al., 2024

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the tables above. These protocols are provided to enable replication and critical evaluation of the findings.

Locomotor Activity Assessment

- Animals: Adult male rats (Sprague-Dawley, Wistar, Lewis, Fischer 344), weighing 250-300g, were individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
- Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared photobeam detectors to automatically record horizontal locomotor activity.
- Procedure:
 - Habituation: Rats were habituated to the open-field arenas for 60 minutes on two consecutive days prior to the experiment.

- Acute Administration: On the test day, rats received an intraperitoneal (i.p.) injection of either saline or amphetamine (1.5 mg/kg). Locomotor activity was recorded for 120 minutes immediately following the injection.
- Sensitization: For the sensitization experiment, rats received daily injections of either saline or amphetamine (1.5 mg/kg) for 7 days. Following a 5-day withdrawal period, all rats received a challenge dose of amphetamine (1.5 mg/kg), and locomotor activity was recorded for 120 minutes.
- Data Analysis: Locomotor activity was quantified as the total number of beam breaks per hour. Data were analyzed using a two-way ANOVA with strain and treatment as factors.

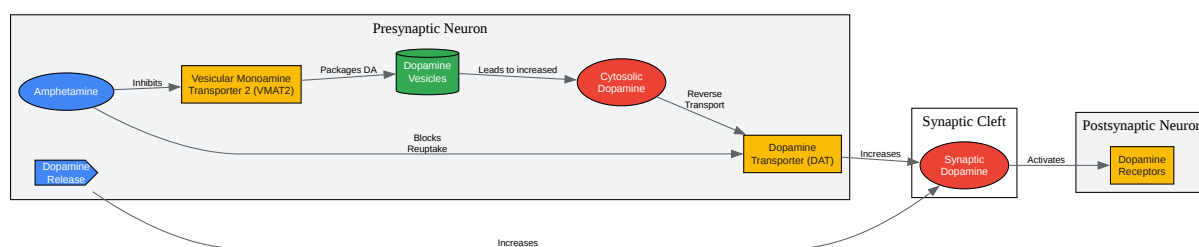
In Vivo Microdialysis for Dopamine Measurement

- Animals: Adult male mice (C57BL/6J, BALB/c, DBA/2J, 129S1/SvImJ), weighing 25-30g, were used.
- Surgical Procedure: Mice were anesthetized with isoflurane and stereotactically implanted with a guide cannula targeting the nucleus accumbens. Animals were allowed to recover for at least 5 days post-surgery.
- Microdialysis:
 - A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 μ L/min.
 - After a 2-hour stabilization period, baseline dialysate samples were collected every 20 minutes for 1 hour.
 - Mice then received an i.p. injection of amphetamine (2.0 mg/kg), and dialysate samples were collected for an additional 3 hours.
- Neurochemical Analysis: Dopamine concentrations in the dialysate samples were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

- Data Analysis: Dopamine levels were expressed as a percentage of the average baseline concentration. The peak dopamine increase and the duration of the effect were compared across strains using a one-way ANOVA.

Visualizing Mechanisms and Workflows

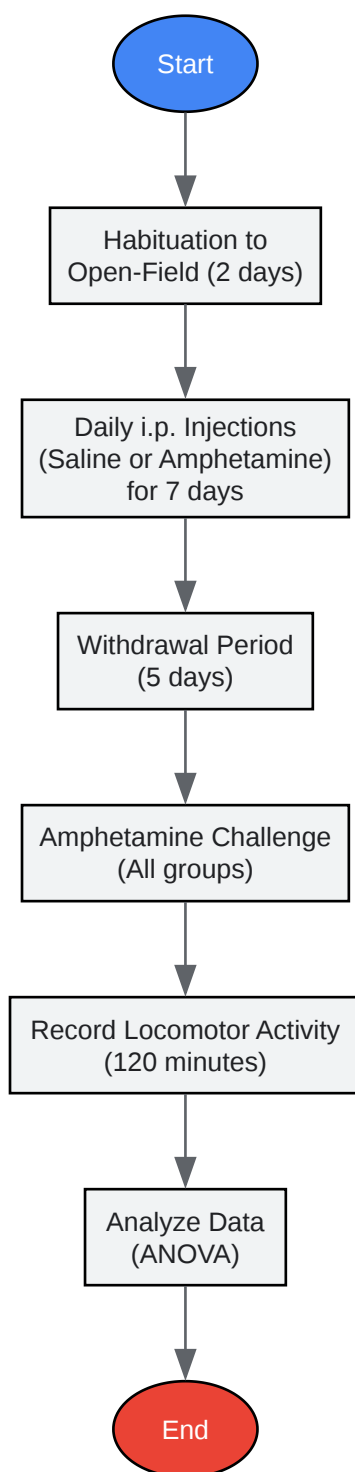
Signaling Pathway of Amphetamine



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Caption: Mechanism of action of amphetamine at the dopaminergic synapse.

Experimental Workflow for Locomotor Sensitization



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- To cite this document: BenchChem. [Replication of Amphetamine/Dextroamphetamine Findings Across Rodent Strains: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667694#b-775-replication-of-findings-in-different-rodent-strains]

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